molecular formula C19H19ClN6O2 B2667693 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1351614-77-1

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Cat. No. B2667693
CAS RN: 1351614-77-1
M. Wt: 398.85
InChI Key: UHDNZRZDBPVMSB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding substituted acetophenone with 4-(1H-imidazol-1-yl)benzaldehyde in the presence of a base . The reaction is typically monitored by thin-layer chromatography (TLC) and the product is purified by flash column chromatography .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the carbonyl group can be confirmed by a sharp peak in the FT-IR spectrum at around 1660 cm−1, indicative of an α,β-unsaturated carbonyl .


Chemical Reactions Analysis

The compound, due to the presence of the imidazole ring, is likely to participate in a variety of chemical reactions. Imidazole rings are known to show both acidic and basic properties, making them amphoteric in nature . They are also known to form various derivatives that show a wide range of biological activities .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers Patel, Agravat, and Shaikh (2011) synthesized a variety of pyridine derivatives, including some similar to the compound . They investigated their antimicrobial activity against various strains of bacteria and fungi, finding variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Analgesic and Anti-Inflammatory Properties

  • Gökçe et al. (2005) explored the analgesic and anti-inflammatory activities of pyridazinone derivatives. They found that some of these compounds, structurally related to the compound , exhibited significant analgesic and anti-inflammatory effects (Gökçe et al., 2005).

Alpha(1)-Adrenoceptor Antagonists

  • Betti et al. (2002) designed and synthesized imidazo-, benzimidazo-, and indoloarylpiperazine derivatives, including structures similar to the compound , targeting alpha(1)-adrenoceptors. These compounds showed good affinity and selectivity for alpha(1)-AR, indicating their potential in medical applications (Betti et al., 2002).

Pharmaceutical Analysis

  • Shamsipur and Jalali (2000) focused on the preparation and application of an ion-selective electrode for ketoconazole, a compound with a similar structure. Their research contributes to the pharmaceutical analysis of such compounds (Shamsipur & Jalali, 2000).

Novel Syntheses of Derivatives

  • Gaby et al. (2003) reported on the novel syntheses of various heterocyclic compounds, including thieno[2,3-c]pyridazine derivatives, which may be structurally related to the compound of interest (Gaby et al., 2003).

Optical Properties of Derivatives

  • Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives and investigated their optical properties. These compounds, structurally similar to the compound , showed remarkable optical characteristics (Volpi et al., 2017).

Molecular Interaction Studies

  • Shim et al. (2002) studied the molecular interaction of a compound structurally similar to the compound , focusing on the CB1 cannabinoid receptor. Their research provides insights into the molecular interactions of such compounds (Shim et al., 2002).

Bioactive Sulfonamide and Amide Derivatives

  • Bhatt, Kant, and Singh (2016) synthesized new sulfonamide and amide derivatives containing piperazine rings and imidazo[1,2-b]pyridazine moiety. They screened these compounds for antimicrobial, antifungal, and antimalarial activities (Bhatt, Kant, & Singh, 2016).

Selective D4-Ligands

  • Enguehard-Gueiffier et al. (2006) prepared novel imidazoazines and aza-analogues with high affinities for D4 dopamine receptors, indicating their potential in neurological research (Enguehard-Gueiffier et al., 2006).

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar compounds have been shown to inhibit microtubule assembly formation in certain cancer cell lines . This suggests that the compound could potentially have antiproliferative activity.

Safety and Hazards

While specific safety and hazard data for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas or vapors, and using personal protective equipment .

Future Directions

Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. The development of new drugs containing the imidazole ring is a current area of interest due to the broad range of biological activities these compounds can exhibit .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-28-16-3-2-14(20)12-15(16)19(27)25-10-8-24(9-11-25)17-4-5-18(23-22-17)26-7-6-21-13-26/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDNZRZDBPVMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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